molecular formula C13H19NO3S2 B8017127 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate

Cat. No.: B8017127
M. Wt: 301.4 g/mol
InChI Key: QUKQEOGOSNQYBD-UHFFFAOYSA-N
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Description

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate is a complex organic compound with a unique structure that combines a cyclohexenone ring with a morpholinecarbodithioate group

Properties

IUPAC Name

(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl) morpholine-4-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c1-13(2)7-9(15)11(10(16)8-13)19-12(18)14-3-5-17-6-4-14/h15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKQEOGOSNQYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)SC(=S)N2CCOCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate typically involves the reaction of 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl chloride with morpholinecarbodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the morpholinecarbodithioate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-methylcarbodithioate
  • 2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-ethylcarbodithioate

Uniqueness

2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl 4-morpholinecarbodithioate is unique due to the presence of the morpholinecarbodithioate group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it valuable for various applications.

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